molecular formula C11H20O2 B8667114 1,1-Dimethoxynon-3-yne CAS No. 87745-62-8

1,1-Dimethoxynon-3-yne

Cat. No.: B8667114
CAS No.: 87745-62-8
M. Wt: 184.27 g/mol
InChI Key: JHDCYFBUCHCNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethoxynon-3-yne is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

87745-62-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,1-dimethoxynon-3-yne

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-7,10H2,1-3H3

InChI Key

JHDCYFBUCHCNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Heptyne (50 ml, 381 mmole) is dissolved in 360 ml dry THF in a flame dried 2000 ml 3-neck round bottom flask under nitrogen. The solution is cooled to 0° C. and treated with n-butyllithium (232 ml, 360 mmole) dropwise over 40 minutes via a dropping funnel. The reaction mixture is stirred 30 minutes at 0° C., treated with hexamethylphosphoric triamide (68 ml, 391 mmole), and stirred an additional 30 minutes at 0° C. 1,1-Dimethoxy-2-bromoethane (43 ml, 364 mmole) is added dropwise to the reaction mixture over 10 minutes at 0° C. The reaction mixture is stirred 3 hours at 0° C. and an additional 72 hours at room temperature. The mixture is subsequently quenched with 5 ml water and the THF removed in vacuo. The amber oily residue is dissolved in 200 ml diethyl ether and poured into 100 ml 50% saturated sodium chloride. The aqueous layer is extracted with 3×75 ml diethyl ether. The organics are combined, washed with 6×50 ml 50% saturated sodium chloride, and dried over anhydrous magnesium sulfate. The diethyl ether is removed in vacuo and the red oily residue distilled under reduced pressure. After a 5 ml forerun, the fraction boiling at 65°-67° C. (0.5 mm) is collected to provide 42 g of the title compound as a colorless oil. Following the above procedure gives the title compound having the physical characteristic described below:
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four

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